6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound belonging to the class of tetrahydroquinoxalines, which are bicyclic compounds derived from quinoxaline. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the quinoxaline ring and a carbonyl group at the 2 position. It has garnered interest in medicinal chemistry due to its potential biological activities.
The synthesis and characterization of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one have been discussed in various studies and patents. Notably, it is often synthesized from readily available precursors in organic synthesis laboratories. The compound has also been identified in plant extracts, indicating its natural occurrence.
This compound can be classified as:
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice (often ethanol or methanol), and pH to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one features:
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one can participate in various chemical reactions:
These reactions often require specific reagents and conditions to proceed efficiently. For example, nucleophilic substitutions may require catalysts or specific solvents to enhance reactivity.
The biological activity of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one is believed to involve interaction with various biological targets:
Studies indicate that this compound may exhibit neuroprotective properties and potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels .
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Quinoxaline (benzopyrazine) represents a privileged scaffold in medicinal chemistry, consisting of a benzene ring fused to a pyrazine ring. This diazine heterocycle exhibits aromatic character with an ionization potential of 8.99 eV for the first ionization state and 10.72 eV for the second, conferring distinctive electronic properties that facilitate diverse molecular interactions [9]. Reduction of the pyrazine ring yields 1,2,3,4-tetrahydroquinoxaline, which introduces structural flexibility, enhanced solubility profiles, and chiral centers while retaining the heterocycle's capacity for hydrogen bonding and π-stacking interactions [5]. The 6,7-dimethoxy substitution pattern is particularly significant, as evidenced by its prevalence in bioactive natural products and synthetic derivatives. The electron-donating methoxy groups substantially influence electron distribution within the heterocyclic system, increasing electron density at positions C6 and C7 and enhancing hydrophobic interactions with biological targets [6] [9].
Table 1: Key Structural Features of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one
Structural Feature | Chemical Implication | Biological Relevance |
---|---|---|
Tetrahydroquinoxalin-2-one core | Semi-saturated bicyclic system with amide functionality | Enhanced conformational flexibility and hydrogen bonding capacity |
6,7-Dimethoxy substitution | Electron-donating groups altering electron density | Improved membrane penetration and target affinity |
Chiral center at C3 (if substituted) | Potential for stereoselective interactions | Differential biological activity of enantiomers |
Planar aromatic region | Limited to quinoxaline moiety | π-Stacking interactions with aromatic residues in binding sites |
Secondary amide at position 2 | Hydrogen bond donor/acceptor capability | Participation in key molecular recognition events |
This specific tetrahydroquinoxaline derivative occupies a strategic position within alkaloid-based drug discovery paradigms. Alkaloids constitute approximately 20% of known plant secondary metabolites, with over 27,000 documented in natural product databases, yet only 52 have been developed into licensed medicines as of 2020 [3]. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold—structurally analogous to the quinoxaline derivative—is recognized as a fundamental "substructure" in numerous bioactive alkaloids isolated from plant families including Papaveraceae, Rutaceae, and Berberidaceae [5] [8]. Notably, species containing such alkaloids demonstrate an 8.66-fold higher occurrence in the Global Biodiversity Information Facility (GBIF) database compared to non-medicinal alkaloid-containing species, reflecting their ecological abundance and evolutionary selection as chemical defense agents [3]. This abundance correlates with sustainable sourcing potential, a critical consideration in natural product-based drug development. The compound's structural simplicity relative to complex alkaloids like saframycins or quinocarcins positions it as an attractive synthetic building block for generating diverse libraries while retaining key pharmacophoric elements [5].
Despite its promising scaffold, 6,7-dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one remains underexplored compared to other alkaloid cores. Current research gaps include: (1) Limited structure-activity relationship studies focused specifically on modifications of this core scaffold; (2) Insufficient mechanistic characterization of its biological targets beyond preliminary cytotoxicity screening; and (3) Underexplored therapeutic applications beyond anticancer activity [1] [4]. The compound's potential is underscored by its structural congruence with clinically validated tetrahydroisoquinoline derivatives and the demonstrated bioactivity of close analogs. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have recently shown exceptional multidrug resistance (MDR) reversal activity in cancer models, with optimized compounds exhibiting up to 467.7-fold reversal folds [4]. Additionally, the electron-rich dimethoxyquinoxaline system presents opportunities for targeting oxidative stress-related pathologies and infectious diseases, areas where alkaloid scaffolds have historically demonstrated efficacy but remain largely unexplored for this specific derivative [8] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3